N-ethyl-2-(1-methyl-1H-indol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-2-(1-methyl-1H-indol-3-yl)acetamide is an organic compound belonging to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by an indole moiety with an ethyl group at the nitrogen atom and an acetamide group at the 2-position. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-(1-methyl-1H-indol-3-yl)acetamide typically involves the reaction of 1-methylindole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, forming the desired product after subsequent hydrolysis and amide formation .
Industrial Production Methods
Industrial production methods for indole derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-(1-methyl-1H-indol-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are commonly employed
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, reduced amines, and various substituted indole derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of N-ethyl-2-(1-methyl-1H-indol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects. For example, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide: Another indole derivative with similar structural features but different substituents.
Melatonin: An indole derivative with a methoxy group at the 5-position and an acetamide group at the 2-position.
N-methyltryptamine: An indole derivative with a methyl group at the nitrogen atom and an ethylamine group at the 3-position .
Uniqueness
N-ethyl-2-(1-methyl-1H-indol-3-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl group at the nitrogen atom and acetamide group at the 2-position contribute to its unique reactivity and potential therapeutic applications .
Properties
CAS No. |
56999-24-7 |
---|---|
Molecular Formula |
C13H16N2O |
Molecular Weight |
216.28 g/mol |
IUPAC Name |
N-ethyl-2-(1-methylindol-3-yl)acetamide |
InChI |
InChI=1S/C13H16N2O/c1-3-14-13(16)8-10-9-15(2)12-7-5-4-6-11(10)12/h4-7,9H,3,8H2,1-2H3,(H,14,16) |
InChI Key |
TZDCOKYMGJEMIA-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)CC1=CN(C2=CC=CC=C21)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.